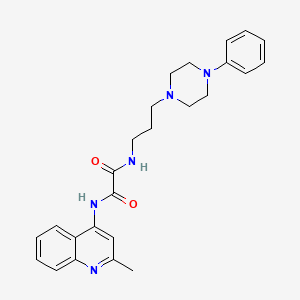

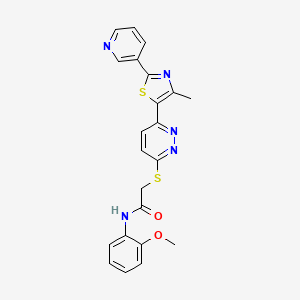

![molecular formula C17H21N5O3S B2936695 N-cyclopentyl-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1209419-72-6](/img/structure/B2936695.png)

N-cyclopentyl-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

This study discusses the synthesis of bifunctional tetraaza macrocycles, which are precursors to poly(amino carboxylate) chelating agents, through a series of chemical reactions including cyclization, deprotection, reduction, and alkylation processes. Such chelating agents have potential applications in medicinal chemistry, including as part of radiopharmaceuticals or contrast agents for imaging techniques (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Development of Fluorine-18-labeled 5-HT1A Antagonists

This research outlines the synthesis of fluorine-18-labeled derivatives of WAY 100635 for potential use in PET imaging to study serotonin receptors in the brain. These compounds offer insights into the biological properties of serotonin receptors, which could be crucial for understanding various neuropsychiatric disorders (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999).

Antiviral and Antimicrobial Activities of Piperazine Derivatives

A study on new urea and thiourea derivatives of piperazine doped with febuxostat reports promising antiviral and antimicrobial activities. These compounds were evaluated for their effectiveness against Tobacco mosaic virus (TMV) and various microbial strains, showcasing potential applications in the development of new antiviral and antimicrobial agents (Reddy, Rasheed, Rao, Adam, Reddy, & Raju, 2013).

Anti-inflammatory Activity of Piperazine Derivatives

Research into the synthesis and characterization of specific piperazine derivatives indicates potential anti-inflammatory properties. The compounds were evaluated using in-vitro and in-vivo models, suggesting their utility in developing new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Supramolecular Association and Polymorphism

A study on the supramolecular association and polymorphism of 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate reveals the structural variations and stability of different crystal forms. This research can contribute to the design and development of pharmaceutical compounds by understanding their crystalline forms and stability (Jotani, Wardell, & Tiekink, 2018).

作用機序

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .

Biochemical Pathways

Compounds with similar structures have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may interact with biochemical pathways related to inflammation and lipid metabolism.

Result of Action

Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound may have a potent inhibitory effect on the growth of this bacterium.

将来の方向性

特性

IUPAC Name |

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S/c23-16(18-12-3-1-2-4-12)20-7-9-21(10-8-20)17-19-14-6-5-13(22(24)25)11-15(14)26-17/h5-6,11-12H,1-4,7-10H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGONHGQXTHVRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)

![3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2936615.png)

![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenylphenyl)propanamide](/img/structure/B2936616.png)

![Ethyl 4-oxo-5-[(2-phenoxyacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936622.png)

![N-[(1-Methylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936631.png)

![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis](/img/structure/B2936632.png)

![tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2936634.png)